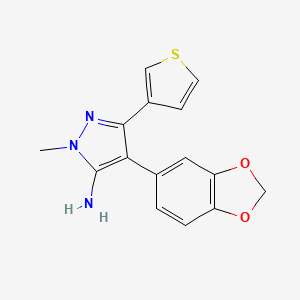

4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-(thiophen-3-yl)-2,3-dihydro-1H-pyrazol-3-imine

Description

Properties

IUPAC Name |

4-(1,3-benzodioxol-5-yl)-2-methyl-5-thiophen-3-ylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-18-15(16)13(14(17-18)10-4-5-21-7-10)9-2-3-11-12(6-9)20-8-19-11/h2-7H,8,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGKUJQLULKMMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CSC=C2)C3=CC4=C(C=C3)OCO4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-(thiophen-3-yl)-2,3-dihydro-1H-pyrazol-3-imine is a complex organic molecule characterized by its unique structural features, including a pyrazole ring, a benzodioxole moiety, and a thiophene substituent. This compound has garnered attention in the scientific community due to its potential biological activities, which include antimicrobial, anti-inflammatory, and cytotoxic effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit significant antimicrobial properties. For instance, derivatives containing the benzodioxole and thiophene moieties have shown effectiveness against various bacterial strains. A study evaluated the antimicrobial activity of several pyrazole derivatives and found that those with thiophene substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The anti-inflammatory potential of This compound was assessed in vitro using lipopolysaccharide (LPS)-stimulated macrophages. Results demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may modulate inflammatory pathways effectively.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. The results indicate that it possesses selective cytotoxicity against specific cancer types. The following table summarizes the IC50 values obtained from various studies:

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| HepG2 (liver cancer) | 0.428 | Significant activity observed |

| MCF7 (breast cancer) | 0.580 | Moderate activity |

| NUGC (gastric cancer) | 0.060 | High potency noted |

| DLD1 (colon cancer) | 0.890 | Selective activity |

These findings indicate that the compound has promising potential as an anticancer agent.

Study on Pyrazole Derivatives

A comprehensive study published in the Egyptian Journal of Chemistry explored various pyrazole derivatives for their cytotoxic effects against cancer cell lines. The study highlighted that compounds similar to This compound exhibited varying degrees of cytotoxicity based on structural modifications. Notably, derivatives with electron-withdrawing groups showed enhanced potency against liver cancer cells compared to those with electron-donating groups.

The mechanism through which This compound exerts its biological effects involves interaction with specific molecular targets within cells. Binding studies have suggested that the compound may inhibit key enzymes involved in cancer cell proliferation and inflammation pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzodioxole Substitutions

- 4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine (): Core Structure: Fully aromatic pyrazole ring. Substituents: Benzodioxole at position 4, 4-methylphenyl at position 1, and amine at position 4. Key Differences: The aromatic pyrazole ring lacks the dihydro flexibility and imine group present in the target compound. Properties: Forms N–H⋯N hydrogen bonds and C–H⋯π interactions in crystal packing, contributing to a stable supramolecular structure .

Thiophene-Containing Pyrazole Derivatives

- 2-(1-(4-Amino-3-(5-(morpholinomethyl)thiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (): Core Structure: Pyrazolo[3,4-d]pyrimidine fused with a chromenone system. Substituents: Thiophene with morpholinomethyl and fluorophenyl groups. Key Differences: The fused pyrazolo-pyrimidine core and additional fluorinated groups increase molecular weight (~531 Da) and complexity compared to the simpler dihydro-pyrazol-imine structure. Properties: Higher melting point (252–255°C) due to extended aromaticity and fluorine substituents .

Dihydro-Pyrazole vs. Aromatic Pyrazole Derivatives

- 4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one (): Core Structure: 1,2-Dihydropyrazol-5-one. Substituents: Benzothiazole at position 4, allyl and phenyl groups. Properties: Reduced basicity compared to the imine-containing target compound; benzothiazole may enhance π-stacking interactions .

Comparative Data Table

*Bioactivity inferred from structurally related compounds in .

Research Findings and Implications

- Electronic Effects: The electron-rich benzodioxole and thiophene groups could increase π-stacking interactions, while the imine group may serve as a hydrogen-bond donor, influencing solubility and membrane permeability .

- Synthetic Challenges : The lack of direct synthetic data necessitates extrapolation from methods used for similar compounds, such as cyclocondensation or Suzuki couplings (e.g., for thiophene incorporation) .

- Biological Potential: While explicit data are absent, the benzodioxole moiety is associated with CNS activity (e.g., antidepressant effects), and thiophene derivatives often exhibit antimicrobial properties, suggesting possible dual therapeutic roles .

Q & A

Q. What are the common synthetic routes for preparing pyrazol-imine derivatives like this compound?

Pyrazol-imine derivatives are typically synthesized via cyclocondensation reactions. For example, refluxing hydrazine derivatives with ketones or aldehydes in ethanol or DMF under acidic/basic conditions can yield the pyrazole core. Substituted benzodioxol and thiophene moieties are introduced via Suzuki coupling or nucleophilic substitution, as seen in analogous compounds . Key steps include:

- Cyclization of hydrazines with β-diketones.

- Functionalization of the pyrazole ring with aryl groups using coupling agents (e.g., Pd catalysts).

- Solvent selection (e.g., ethanol for reflux, DMF for high-temperature reactions) to optimize yield and purity.

Q. Which spectroscopic and analytical methods are critical for structural confirmation?

- NMR spectroscopy (¹H and ¹³C) identifies proton environments and carbon frameworks, particularly distinguishing imine (C=N) signals (~160–165 ppm in ¹³C NMR) and aromatic protons from benzodioxol/thiophene groups .

- IR spectroscopy confirms imine stretches (~1600 cm⁻¹) and aromatic C-H bending (~750–850 cm⁻¹) .

- Elemental analysis validates purity by matching experimental and theoretical C/H/N/S percentages .

Q. What are the key structural features influencing reactivity and stability?

- The benzodioxol group enhances electron density, affecting nucleophilic substitution reactivity.

- The thiophene moiety introduces conjugation, stabilizing the imine bond against hydrolysis.

- Methyl substitution at the 2-position sterically hinders the pyrazole ring, reducing undesired side reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

Contradictions in reported yields (e.g., 40–75% for similar compounds) often arise from:

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may degrade heat-sensitive groups. Ethanol/water mixtures balance stability and reactivity .

- Catalyst loading : Pd(PPh₃)₄ (2–5 mol%) optimizes Suzuki coupling efficiency without side-product formation .

- Temperature control : Lower temperatures (60–80°C) preserve imine integrity, while higher temperatures (100–120°C) accelerate cyclization .

Q. How do computational methods (e.g., DFT) elucidate electronic properties and reaction mechanisms?

Density Functional Theory (DFT) calculations predict:

- Electron distribution : The benzodioxol and thiophene groups delocalize electrons, stabilizing the imine tautomer over the enamine form .

- Reaction pathways : Transition-state modeling reveals that acid-catalyzed cyclization proceeds via a six-membered cyclic intermediate, with energy barriers ~25–30 kcal/mol .

- Non-covalent interactions : Van der Waals forces between methyl groups and aromatic rings influence crystal packing .

Q. How can contradictory biological activity data for similar compounds be resolved?

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may stem from:

- Substituent effects : Electron-withdrawing groups on the thiophene ring enhance antimicrobial activity but reduce solubility, complicating assay reproducibility .

- Assay conditions : Variations in solvent (DMSO vs. saline) or cell lines (eukaryotic vs. prokaryotic) alter bioavailability .

- Stereochemical factors : The 2-methyl group’s configuration (R/S) impacts target binding, requiring chiral HPLC or XRD for resolution .

Data Contradiction Analysis

Q. Why do different studies report varying melting points for structurally similar derivatives?

Melting point discrepancies (e.g., ±10°C) often result from:

- Polymorphism : Crystallization solvents (ethanol vs. acetone) produce distinct crystal forms.

- Purity : Unreacted starting materials (e.g., hydrazines) lower observed melting points. Recrystallization from DMF/EtOH (1:1) improves purity .

Q. How to address inconsistencies in NMR spectral assignments?

Misassignments arise from overlapping signals (e.g., thiophene vs. benzodioxol protons). Strategies include:

- 2D NMR (COSY, HSQC) : Resolves coupling networks and carbon-proton correlations .

- Isotopic labeling : ¹⁵N-labeled hydrazines clarify imine nitrogen environments .

Methodological Recommendations

- Synthetic protocols : Use Pd-catalyzed cross-coupling for aryl group introduction, monitoring by TLC in hexane/ethyl acetate (3:1) .

- Characterization : Combine XRD for absolute configuration with DFT-optimized structures for electronic profiling .

- Bioactivity testing : Standardize DMSO concentrations (<1% v/v) and include positive controls (e.g., ciprofloxacin for antimicrobial assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.